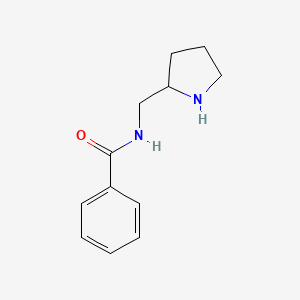
N-(pyrrolidin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyrrolidin-2-ylmethyl)benzamide: is a chemical compound with the molecular formula C12H16N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-pyrrolidinylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrrolidin-2-ylmethyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is efficient, eco-friendly, and provides high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(pyrrolidin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-(pyrrolidin-2-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: Benzamide derivatives are used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of N-(pyrrolidin-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes. For example, it may act as an inhibitor of serine proteases or other enzymes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- N-(1-ethyl-2-pyrrolidinylmethyl)-benzamide
- N-(pyrrolidin-2-ylmethyl)benzamide
Comparison: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Propriétés
Numéro CAS |
247233-99-4 |
|---|---|
Formule moléculaire |
C12H16N2O |
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
N-(pyrrolidin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H16N2O/c15-12(10-5-2-1-3-6-10)14-9-11-7-4-8-13-11/h1-3,5-6,11,13H,4,7-9H2,(H,14,15) |
Clé InChI |
SDSNCRLGLMMTNF-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)CNC(=O)C2=CC=CC=C2 |
SMILES canonique |
C1CC(NC1)CNC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















